Methyl mandelate

Catalog No.
S582486
CAS No.
4358-87-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl mandelate

CAS Number

4358-87-6

Product Name

Methyl mandelate

IUPAC Name

methyl 2-hydroxy-2-phenylacetate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)O

Synonyms

(±)-α-Hydroxybenzeneacetic Acid Methyl Ester; DL-Mandelic Acid Methyl Ester; (±)-Mandelic Acid Methyl Ester; (±)-Methyl Mandelate; 2-Hydroxy-2-phenylethanoic Acid Methyl Ester; Methyl (RS)-α-Hydroxybenzeneacetate; Methyl (Hydroxy)(phenyl)acetate; Met

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O

Asymmetric Synthesis of ®-Methyl Mandelate

Specific Scientific Field: Bioprocess and Biosystems Engineering

Summary of the Application: Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate, an important pharmaceutical intermediate and a versatile resolving agent .

Methods of Application or Experimental Procedures: The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours .

Results or Outcomes: The yield was 85.8% with an enantiometric excess of 95.4%, indicating S. cerevisiae AS2.1392 as an efficient biocatalyst for the asymmetric synthesis of ®-methyl mandelate .

Preparation of Optically Active Pharmaceutical Intermediates

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Methyl (S)- (+)-mandelate is used as an optically active building block in the preparation of various pharmaceutical intermediates .

Methods of Application or Experimental Procedures: Methyl (S)- (+)-mandelate may be used in the preparation of (S)- (-)2-hydroxy-1,2,2-triphenylethyl acetate and (α′ S)-α′-methoxycarbonylbenzyl (2 S,4 R)- (+)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylate .

Integration of Biocatalyst and Resin-Based In Situ Product Removal Technique

Summary of the Application: Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate. This process involves the integration of a newly isolated biocatalyst and resin-based in situ product removal (ISPR) technique .

Methods of Application or Experimental Procedures: The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. The ISPR technique is applied to alleviate the substrate and product inhibition or toxicity to the whole cells .

Results or Outcomes: Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours with a yield of 85.8% and an enantiometric excess of 95.4% .

Enantioselective Enzymatic Hydrolysis of Racemic Drugs

Summary of the Application: Methyl mandelate is used in the enantioselective enzymatic hydrolysis of racemic drugs by encapsulation in sol–gel magnetic sporopollenin .

Methods of Application or Experimental Procedures: The process involves the encapsulation of Candida rugosa lipase within a sol–gel procedure and improved considerably by fluoride-catalyzed hydrolysis of mixtures of octyltriethoxysilane and tetraethoxysilane in the presence of magnetic sporopollenin .

Results or Outcomes: Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .

Tuning Almond Lipase Features by Using Different Immobilization Supports

Specific Scientific Field: Catalysis

Summary of the Application: Methyl mandelate is used in the tuning of almond lipase features by using different immobilization supports .

Results or Outcomes: The encapsulated magnetic sporopollenin was found to give 319 U/g of support with 342% activity yield. It has been observed that the percent activity yields and enantioselectivity of the magnetic sporopollenin encapsulated lipase were higher than that of the encapsulated lipase without support .

NIST Chemistry WebBook

Specific Scientific Field: Chemistry

Summary of the Application: Methyl mandelate is listed in the NIST Chemistry WebBook, which provides access to data compiled and distributed by NIST under the Standard Reference Data Program .

Methods of Application or Experimental Procedures: The NIST Chemistry WebBook provides users with easy access to chemical and physical property data for chemical species through the internet. The data provided in the site are from collections maintained by the NIST Standard Reference Data Program and outside contributors .

Methyl mandelate is an ester derived from mandelic acid, specifically formed through the reaction of mandelic acid with methanol. It exists as two enantiomers: Methyl (R)-(-)-mandelate and Methyl (S)-(+)-mandelate, making it a chiral compound of significant interest in organic chemistry and pharmaceuticals. Its molecular formula is C9H10O3C_9H_{10}O_3 with a molecular weight of approximately 166.17 g/mol. Methyl mandelate is known for its role in asymmetric synthesis and as a precursor in various biochemical applications due to its unique structural properties and reactivity .

, including:

  • Hydrolysis: The ester bond can be hydrolyzed back to mandelic acid and methanol, typically catalyzed by acids or bases.
  • Oxidation: It can be oxidized to form methyl phenyl glyoxylate or other derivatives.
  • Reduction: Under reducing conditions, methyl mandelate can be converted into alcohols or other reduced forms.
  • Substitution: Nucleophilic substitution can occur, allowing for the replacement of the ester group with various functional groups .

Methyl mandelate exhibits notable biological activity, particularly in its interactions with enzymes such as mandelate racemase and mandelate dehydrogenase. These enzymes facilitate the conversion of mandelic acid derivatives into other compounds through oxidation and reduction pathways. Methyl mandelate acts as a substrate for these enzymes, influencing metabolic processes and potentially modulating gene expression by interacting with transcription factors .

Several methods exist for synthesizing methyl mandelate:

  • Esterification: The most common method involves the direct esterification of mandelic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction is typically conducted under reflux conditions to ensure completion .
  • Enzymatic Resolution: This method utilizes lipases for the resolution of racemic methyl mandelate, providing high enantioselectivity under mild conditions, making it advantageous for producing specific enantiomers .

Methyl mandelate finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing chiral drugs.
  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Chemical Intermediates: Used in the production of other chemicals, including agrochemicals and fine chemicals .

Research has shown that methyl mandelate interacts with several biological targets. For instance, studies on its interaction with mandelate racemase have revealed insights into its catalytic mechanism, which involves a two-base mechanism for racemization . Furthermore, its ability to influence enzyme activity highlights its potential role in metabolic regulation.

Methyl mandelate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
Methyl (R)-(-)-mandelateChiral compoundSpecific enantiomer used in synthesis
Methyl (S)-(+)-mandelateChiral compoundEnantiomeric form exhibiting different properties
Benzyl acetateEster of benzoic acidCommonly used as a flavoring agent
Ethyl mandelateEster derived from mandelic acidDifferent alkyl group affecting solubility
Methyl 2-hydroxy-2-phenylacetateHydroxy derivative of phenylacetateRelated structural motif

Methyl mandelate's uniqueness lies in its specific chiral nature and its ability to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

Other CAS

771-90-4
4358-87-6

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-, methyl ester: INACTIVE

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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